molecular formula C14H23NO B1582558 4-Amino-2,6-DI-tert-butylphenol CAS No. 950-58-3

4-Amino-2,6-DI-tert-butylphenol

Cat. No. B1582558
Key on ui cas rn: 950-58-3
M. Wt: 221.34 g/mol
InChI Key: MNDTVJMRXYKBPV-UHFFFAOYSA-N
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Patent
US04990671

Procedure details

A 2 liter Parr bomb was charged with 23.50 g (0.1 mole) 2,6-di-tert-butyl-4-nitrosophenol, 1.0 g of 5% Pd on C catalyst and 600 ml toluene. After purging the assembled bomb with nitrogen, it was pressurized to 50 psi with hydrogen. The mixture was stirred vigorously and uptake of hydrogen was noted. The hydrogenation step producing 2,6-di-tert-butyl-4-aminophenol was completed within 15 minutes. A temperature rise from 23° C. to 25° C. was observed during the hydrogenation. The mixture was allowed to stir under hydrogen atmosphere for a total of 1 hour.
Quantity
23.5 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([N:11]=O)[CH:8]=[C:7]([C:13]([CH3:16])([CH3:15])[CH3:14])[C:6]=1[OH:17])([CH3:4])([CH3:3])[CH3:2]>[Pd].C1(C)C=CC=CC=1>[C:1]([C:5]1[CH:10]=[C:9]([NH2:11])[CH:8]=[C:7]([C:13]([CH3:16])([CH3:15])[CH3:14])[C:6]=1[OH:17])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
23.5 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)N=O)C(C)(C)C)O
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
600 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After purging the assembled bomb with nitrogen, it

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)N)C(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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